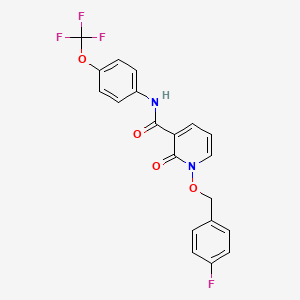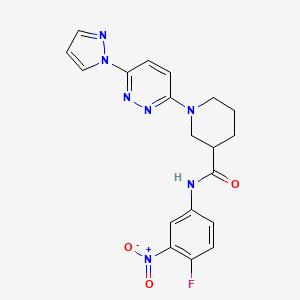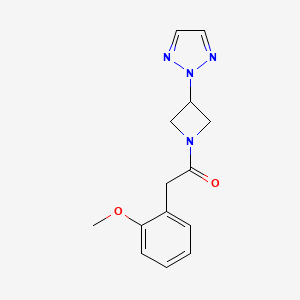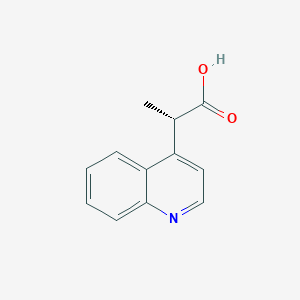![molecular formula C15H13FN2O2S2 B2831123 3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 896706-99-3](/img/structure/B2831123.png)
3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide” is a chemical compound that falls under the class of 1,2,4-benzothiadiazine-1,1-dioxides . The 1,2,4-benzothiadiazine-1,1-dioxide ring is known for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of this compound is influenced by the functional groups attached to the ring .
Molecular Structure Analysis
The molecular formula of the compound is C15H13FN2O2S2. It is part of the 1,2,4-benzothiadiazine-1,1-dioxide class of compounds, which are known for their planar 6 π -electron aromatic systems . The structure of the compound is influenced by the functional groups attached to the ring .Physical And Chemical Properties Analysis
The molecular weight of the compound is 336.4. Other physical and chemical properties are not explicitly mentioned in the available resources.Applications De Recherche Scientifique
Phosphodiesterase 7 Inhibitors
- The compound is part of a family of benzyl derivatives of benzothiadiazines, showing potential as phosphodiesterase 7 (PDE 7) inhibitors. This suggests its utility in the treatment of T-cell-dependent disorders. A study demonstrated the inhibition of PDE 7 and selectivity versus PDE 3 and PDE 4 by certain derivatives in this family (Martínez et al., 2000).
Antimicrobial Activity
- Some derivatives of benzothiadiazine, including fluoro derivatives, have shown antimicrobial activity. This includes marked inhibitory activity against strains like Staphylococcus, Streptococcus, and Diplococcus. However, these compounds did not demonstrate significant activity against Gram-negative schizomycetes or yeasts like Candida (di Bella et al., 1979).
Cognitive Enhancer via AMPA Receptors
- A series of benzothiadiazine dioxides have been evaluated as positive allosteric modulators of AMPA receptors. Fluorinated derivatives showed strong activity on AMPA receptors in vitro and marked cognitive-enhancing effects in vivo after oral administration to rats. This indicates the compound's potential as a cognitive enhancer (Francotte et al., 2010).
Anticancer Potential
- Benzothiazole derivatives have been recognized as potential anticancer agents. Research on various substitutions at specific positions on the benzothiazole scaffold showed modulation of antitumor properties, indicating a promising avenue for the development of new anticancer drugs (Osmaniye et al., 2018).
Anticonvulsant Activity
- Some derivatives of benzothiadiazines have been synthesized and evaluated for anticonvulsant activity. A study found that compounds like 7-(hexyloxy)-2H-benzo[b][1,4]thiazin-3(4H)-one showed potential as safe therapeutic compounds for the treatment of seizures (Zhang et al., 2010).
Orientations Futures
The 1,2,4-benzothiadiazine-1,1-dioxide class of compounds, to which this compound belongs, has been the subject of considerable research due to its various pharmacological activities . Future research could explore the potential applications of this compound in various therapeutic areas, as well as investigate the influence of different functional groups on its activity .
Propriétés
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-6-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S2/c1-10-5-6-14-13(7-10)17-15(18-22(14,19)20)21-9-11-3-2-4-12(16)8-11/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVSFCOWVVPMHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-propionamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2831041.png)
![Methyl 4-chloro-3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate](/img/structure/B2831043.png)


![4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2831047.png)
![Methyl 5-phenyl-3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2831048.png)

![N-[3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2831051.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2831054.png)
![N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2831056.png)
![2-[(5-Chloropyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol](/img/structure/B2831058.png)

![8-(2,5-Dimethylphenyl)-1-methyl-3-propyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2831061.png)
